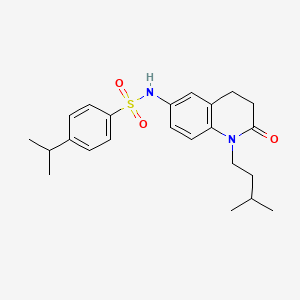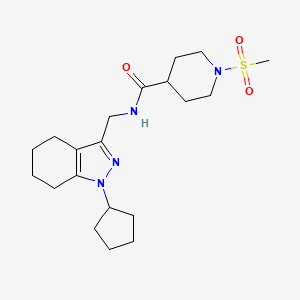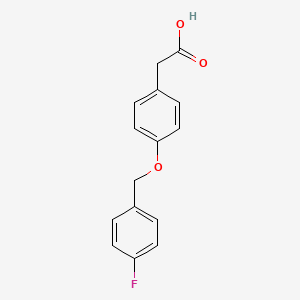![molecular formula C21H15ClF3N3S B2562499 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 315682-83-8](/img/structure/B2562499.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine” is a thieno[2,3-d]pyrimidine derivative. It has been identified and structurally optimized as a novel kind of selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a chloro group, a trifluoromethyl group, and an amine group. Unfortunately, the exact molecular structure analysis for this specific compound is not available in the retrieved literature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- The synthesis and crystal structure of derivatives similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine have been extensively studied. For instance, Repich et al. (2017) synthesized a related compound through cyclization, highlighting the significance of π-stacking interactions and hydrogen bonds in crystal formation. This research provides insights into the molecular interactions and structural characteristics of thieno[2,3-d]pyrimidin-4-amine derivatives (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Biological Activities
- Gao et al. (2015) explored the synthesis, crystal structures, and biological activities of two enantiomeric derivatives, indicating their antitumor potential. This study suggests that specific enantiomers may exhibit higher antitumor activity, underscoring the importance of stereochemistry in the design of bioactive molecules (Gao, Hui, Fu, Ju., Zhao, Ming-juan, Song, Xin-jian, Yang, Ping, & Zheng, Yin, 2015).
- Mittal, Sarode, and Vidyasagar (2011) synthesized and evaluated the antimicrobial activity of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, demonstrating significant anti-bacterial and anti-fungal activities. This indicates the compound's potential in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Antiproliferative Evaluation
- Atapour-Mashhad et al. (2017) reported the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, demonstrating their potential in inhibiting cancer cell growth. The study highlights the structure-activity relationships crucial for antiproliferative activity (Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017).
Antimicrobial and Anti-inflammatory Agents
- Research by Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) on the synthesis, reactions, and biological study of thienopyrimidine derivatives showed that these compounds could act as antimicrobial and anti‐inflammatory agents. This study contributes to the understanding of how modifying the thieno[2,3-d]pyrimidine ring can enhance its bioactivity (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the study and application of this compound could involve further optimization of its structure to enhance its selectivity and potency as a VEGFR3 inhibitor. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3S/c1-11-3-4-13(7-12(11)2)15-9-29-20-18(15)19(26-10-27-20)28-14-5-6-17(22)16(8-14)21(23,24)25/h3-10H,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHODVLGEGWPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2562416.png)
![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)



![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)

![3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562428.png)
![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)

![N-[3-(methylsulfanyl)phenyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2562431.png)
![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)

![N-[1-(Cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide](/img/structure/B2562439.png)
